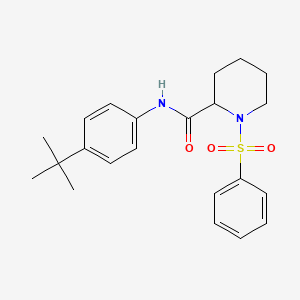
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride
説明
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride, also known as DMCPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of phenylacetates and is commonly used as a reagent in organic synthesis.
作用機序
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has been shown to be a reversible inhibitor of AChE, and its mechanism of action involves binding to the active site of the enzyme.
Biochemical and Physiological Effects:
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of AChE, 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has been shown to have anticonvulsant and analgesic properties. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has several advantages for lab experiments. It is a readily available and relatively inexpensive reagent that can be used in a variety of organic synthesis reactions. However, 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has some limitations as well. It is a toxic compound that requires careful handling, and its use should be limited to well-ventilated areas. Additionally, 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride is not compatible with some reaction conditions, such as strong acids or bases.
将来の方向性
There are several future directions for research involving 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride. One area of research is the development of new AChE inhibitors based on the structure of 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride. Another area of research is the synthesis of new compounds using 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride as a starting material. Additionally, the biochemical and physiological effects of 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride need to be further studied to fully understand its potential for therapeutic applications.
Conclusion:
In conclusion, 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride is a synthetic compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has potential for therapeutic applications, and further research is needed to fully understand its properties.
科学的研究の応用
3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride has been widely used in scientific research as a reagent in organic synthesis. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 3-(dimethylamino)propyl (4-chlorophenyl)acetate hydrochloride is also used as a precursor for the synthesis of other compounds, such as 3-(4-chlorophenyl)-3-(hydroxyphenyl)propionic acid.
特性
IUPAC Name |
3-(dimethylamino)propyl 2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-15(2)8-3-9-17-13(16)10-11-4-6-12(14)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIJBKQVPICGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl 2-(4-chlorophenyl)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine](/img/structure/B4019260.png)
![N-isobutyl-1-(methoxymethyl)-N-[(3-methyl-2-thienyl)methyl]cyclobutanecarboxamide](/img/structure/B4019261.png)
![1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019269.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)
![ethyl 4-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4019289.png)
![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B4019310.png)



![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4019351.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4019356.png)